6-Hydroxy-5-iodonicotinic acid 6-Hydroxy-5-iodonicotinic acid
Brand Name: Vulcanchem
CAS No.: 365413-19-0
VCID: VC2270683
InChI: InChI=1S/C6H4INO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)
SMILES: C1=C(C(=O)NC=C1C(=O)O)I
Molecular Formula: C6H4INO3
Molecular Weight: 265.01 g/mol

6-Hydroxy-5-iodonicotinic acid

CAS No.: 365413-19-0

Cat. No.: VC2270683

Molecular Formula: C6H4INO3

Molecular Weight: 265.01 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-5-iodonicotinic acid - 365413-19-0

Specification

CAS No. 365413-19-0
Molecular Formula C6H4INO3
Molecular Weight 265.01 g/mol
IUPAC Name 5-iodo-6-oxo-1H-pyridine-3-carboxylic acid
Standard InChI InChI=1S/C6H4INO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)
Standard InChI Key LOOGOBRZJFUZLN-UHFFFAOYSA-N
SMILES C1=C(C(=O)NC=C1C(=O)O)I
Canonical SMILES C1=C(C(=O)NC=C1C(=O)O)I

Introduction

Chemical Properties and Structure

6-Hydroxy-5-iodonicotinic acid possesses a complex electronic structure due to the combined influence of its functional groups. The pyridine nitrogen contributes basic character, while the carboxylic acid group provides acidic properties, resulting in an amphoteric compound. The structure features a pyridine ring with the carboxylic acid group positioned at the 3-position, creating a nicotinic acid scaffold, while the iodine and hydroxyl substituents occupy the 5 and 6 positions, respectively .

As mentioned previously, the compound exists in a tautomeric equilibrium between its hydroxy and oxo forms, with the latter being predominant as indicated by its IUPAC name. This tautomerism influences both its physical properties and chemical reactivity.

Table 1: Chemical Identification and Structural Properties of 6-Hydroxy-5-iodonicotinic acid

PropertyValue
CAS Number365413-19-0
Molecular FormulaC6H4INO3
Molecular Weight265.01 g/mol
IUPAC Name5-iodo-6-oxo-1H-pyridine-3-carboxylic acid
Synonyms6-Hydroxy-5-iodonicotinic acid; 6-Hydroxy-5-iodopyridine-3-carboxylic acid
Standard InChIInChI=1S/C6H4INO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)
Standard InChIKeyLOOGOBRZJFUZLN-UHFFFAOYSA-N
SMILESC1=C(C(=O)NC=C1C(=O)O)I
PubChem Compound ID22271437
LogP1.09

The chemical structure of 6-Hydroxy-5-iodonicotinic acid presents several reactive sites that can be exploited for various chemical transformations:

  • The iodine atom at position 5 serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly valuable for metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.).

  • The hydroxyl/oxo group at position 6 can participate in esterification, etherification, or can be converted to other functional groups such as halogens (as seen with related compounds) .

  • The carboxylic acid group at position 3 provides opportunities for esterification, amidation, reduction, and other transformations typical of carboxylic acids.

  • The pyridine nitrogen can act as a coordination site for metals or participate in quaternization reactions.

AspectRecommendationSource
Intended UseFor research use only. Not for human or veterinary use
Storage TemperatureAmbient
Potential HazardsMay be an irritant; treat as potentially harmful if swallowedInferred from related compounds
Personal Protective EquipmentStandard laboratory PPE (gloves, lab coat, safety glasses)Standard practice for research chemicals
Special ConsiderationsMay require protection from lightInferred from iodinated compound properties

When handling this compound, standard laboratory safety practices should be followed, including:

  • Use of appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses.

  • Working in a well-ventilated area or fume hood.

  • Avoiding contact with skin, eyes, and respiratory system.

  • Proper disposal according to local regulations for chemical waste.

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